molecular formula C35H46O17 B591339 cis-Ligupurpuroside B CAS No. 350588-96-4

cis-Ligupurpuroside B

Cat. No. B591339
CAS RN: 350588-96-4
M. Wt: 738.736
InChI Key: FNUMFJHHCJMAHD-ZJMCPLFTSA-N
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Description

Cis-Ligupurpuroside B is a phenylethanoid glycoside that can be found in L. purpurascens . It is a naturally occurring compound, dominantly present in select botanical species .


Synthesis Analysis

The biosynthetic pathway of cis-Ligupurpuroside B involves several enzymes. A BAHD acyltransferase (hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferase [SHCT]) catalyzes the regioselective acylation of salidroside to form osmanthuside A. A CYP98 hydroxylase (osmanthuside B 3,3’-hydroxylase [OBH]) catalyzes meta-hydroxylations of the p-coumaroyl and tyrosol moieties of osmanthuside B to complete the biosynthesis of verbascoside .


Molecular Structure Analysis

The molecular weight of cis-Ligupurpuroside B is 738.73, and its formula is C35H46O17 . The SMILES representation of its structure is OC(C=C1)=CC=C1/C=C\C(OC@HOCCC3=CC=C(C=C3)O)CO)[C@@H]2O[C@H]4C@@HC)O[C@H]5C@@HC)O)O)O)O)O)=O .

Scientific Research Applications

  • Trypsin Inhibition : Meti et al. (2018) investigated the interaction of cis-Ligupurpuroside B with trypsin using spectroscopic, circular dichroism (CD), and molecular docking techniques. They found that cis-Ligupurpuroside B can inhibit trypsin activity, suggesting potential pharmacological applications in designing new analogs with effective properties (Meti et al., 2018).

  • Quantification in Biological Fluids : Chen et al. (2016) developed a high-performance liquid chromatography-tandem mass spectrometric method (HPLC-MS/MS) for determining cis-Ligupurpuroside B in rat plasma. This method could be crucial for pharmacokinetic studies and understanding the compound's behavior in biological systems (Chen et al., 2016).

  • Interaction with Lipase : Ying et al. (2018) explored the interaction of cis-Ligupurpuroside B with lipase using multi-spectroscopic and molecular docking methods. Their findings indicated that cis-Ligupurpuroside B inhibits lipase activity, which can be valuable for drug design and food industry applications (Ying et al., 2018).

  • Bioactivities in Tea Leaves : Lu et al. (2022) isolated various glycosides, including cis-Ligupurpuroside B, from the leaves of Ligustrum robustum (used as Ku-Ding-Cha) and tested their bioactivities. They found that these compounds displayed strong antioxidative activities, suggesting potential health benefits in treating obesity and diabetes (Lu et al., 2022).

  • Antioxidative Activities : Wong et al. (2001) studied the antioxidative activities of phenylethanoid glycosides, including cis-Ligupurpuroside B, from Ligustrum purpurascens. They found these glycosides effective in preventing oxidation in human low-density lipoprotein (LDL), indicating their potential as antioxidants in beverages like bitter tea (Wong et al., 2001).

  • Biosynthesis Study : Yang et al. (2021) characterized glycosyltransferases involved in the biosynthesis of cis-Ligupurpuroside B in Ligustrum robustum. Their study provides insights into the enzymatic pathways involved in the formation of this compound, which is essential for understanding its natural production (Yang et al., 2021).

Safety And Hazards

When handling cis-Ligupurpuroside B, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O17/c1-16-24(40)25(41)27(43)34(47-16)51-30-17(2)48-35(28(44)26(30)42)52-32-29(45)33(46-14-13-19-5-10-21(38)11-6-19)49-22(15-36)31(32)50-23(39)12-7-18-3-8-20(37)9-4-18/h3-12,16-17,22,24-38,40-45H,13-15H2,1-2H3/b12-7-/t16-,17-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUMFJHHCJMAHD-ZJMCPLFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C\C4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-LigupurpurosideB

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